molecular formula C17H14BrNO5 B7497891 (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate

(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate

Cat. No. B7497891
M. Wt: 392.2 g/mol
InChI Key: RQNDDTQBMPEAHG-UHFFFAOYSA-N
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Description

(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate, also known as BMMD, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BMMD is a heterocyclic compound that contains both a furan and an indole ring, making it a unique and interesting molecule to study.

Scientific Research Applications

(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has been studied for its potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has also been studied for its potential as a fluorescent probe for detecting biological molecules. In material science, (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has been used as a starting material for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has been shown to target multiple signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has also been shown to induce DNA damage and inhibit DNA repair, leading to cell death.
Biochemical and physiological effects:
(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to cell death. (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate also has a unique chemical structure, which makes it a valuable building block for the synthesis of novel materials and bioactive compounds. However, one of the limitations of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate is its low solubility in water, which can make it difficult to study its biological activity in vitro. In addition, the mechanism of action of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate is not fully understood, which makes it challenging to optimize its biological activity.

Future Directions

There are several future directions for the study of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. This will help to optimize its anticancer activity and reduce the risk of toxicity. Another direction is to improve the solubility of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate, which will facilitate its use in in vitro and in vivo studies. Additionally, (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate can be used as a building block for the synthesis of novel materials with unique properties, which can have applications in various fields, such as electronics, energy, and catalysis. Finally, (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate can be used as a starting material for the synthesis of various bioactive compounds, which can have potential applications in drug discovery and development.

Synthesis Methods

The synthesis of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate involves the reaction of 5-bromo-1H-indole-2-carboxylic acid with (4-methoxycarbonyl-5-methylfuran-2-yl)methyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO5/c1-9-13(16(20)22-2)7-12(24-9)8-23-17(21)15-6-10-5-11(18)3-4-14(10)19-15/h3-7,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNDDTQBMPEAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)COC(=O)C2=CC3=C(N2)C=CC(=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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